molecular formula C20H13ClFN3OS B2918805 N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895016-96-3

N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2918805
CAS No.: 895016-96-3
M. Wt: 397.85
InChI Key: KWKWAGJCZLRLAE-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide is a synthetic small molecule offered for research purposes. It is structurally related to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified in scientific studies as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC) . ZAC is an atypical member of the Cys-loop receptor (CLR) superfamily of pentameric ligand-gated ion channels, which is activated by zinc ions (Zn2+) and protons (H+) . Research into related analogs, such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), has shown that these compounds act as negative allosteric modulators (NAMs), potentially targeting the transmembrane and/or intracellular domains of the receptor to exert a state-dependent, noncompetitive inhibition of ZAC signaling . Given its structural homology to these pharmacological tools, this benzamide derivative is presented as a compound of interest for researchers exploring the physiological functions and channel properties of ZAC, a receptor whose in vivo roles are still poorly elucidated . This product is intended for research applications in a controlled laboratory environment and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3OS/c21-15-7-3-9-17-18(15)24-20(27-17)25(12-13-5-4-10-23-11-13)19(26)14-6-1-2-8-16(14)22/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKWAGJCZLRLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound may be used as an intermediate in the production of various chemicals and materials. Its versatility and reactivity make it valuable for a range of industrial applications.

Mechanism of Action

The mechanism by which N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole Cores
Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (1H NMR δ, ppm) Source Evidence
Target Compound 4-Cl-benzothiazole, 2-F-benzamide, pyridin-3-ylmethyl ~415.85* Not Reported Not Available N/A
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) 3,4-Cl₂-benzamide, morpholinomethyl, pyridin-3-yl ~506.38 Not Reported NH (8.2), aromatic H (7.1–8.3), morpholine (3.6–4.1)
N-(4-Chlorobenzo[d]thiazol-2-yl)acetamide (GB1) 4-Cl-benzothiazole, acetamide ~281.74 279–295 NH (9.8), Cl (7.4), C=O (168.5 in 13C NMR)
N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide (1.2d) 2-Cl-benzamide, unsubstituted benzothiazole ~289.01 201–210 NH (10.2), aromatic H (7.3–8.1)
2-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide (TOZ6) 4-OCH₃, 7-morpholino, 2-F-benzamide ~431.46 Not Reported OCH₃ (3.8), morpholine (3.2–3.6), F (7.1–7.9)

Key Observations :

  • Chlorine vs. Fluorine : The 4-Cl substitution in the target compound increases molecular weight and lipophilicity compared to fluorine-containing analogues like TOZ6 .
  • Pyridinylmethyl vs. Morpholinomethyl: The pyridin-3-ylmethyl group in the target compound may enhance π-π stacking interactions compared to morpholine derivatives (e.g., 4d) but could reduce solubility due to aromaticity .
Physicochemical Properties
Property Target Compound 4d GB1 1.2d TOZ6
LogP* (Predicted) ~3.8 ~2.5 ~3.2 ~2.9 ~2.1
Aqueous Solubility Low Moderate Low Moderate High (due to OCH₃/morpholine)
HPLC Purity Not Reported >95% >95% >90% >98%

Notes:

  • The target compound’s higher LogP (estimated) aligns with its 4-Cl and aromatic pyridinylmethyl groups, suggesting preferential blood-brain barrier penetration compared to TOZ6 .

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, synthetic pathways, and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H16ClFN3OS
  • Molecular Weight : 397.9 g/mol
  • CAS Number : 941926-03-0

The presence of the chlorobenzo[d]thiazole moiety and the pyridinyl group contributes to its biological properties, making it a promising candidate for further investigation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in cancer cell proliferation and survival, potentially leading to apoptosis in malignant cells.
  • Signal Transduction Interference : It may disrupt signaling pathways that are crucial for cancer cell growth and metastasis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound:

  • Cytotoxicity Studies : Compounds featuring similar scaffolds have demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, derivatives with structural modifications showed IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against these cell lines, indicating potent activity .
CompoundCell LineIC50 (µg/mL)
4eMCF-75.36
4iHepG22.32

Antimicrobial Activity

The compound's thiazole moiety is associated with antimicrobial properties:

  • Antibacterial Studies : Research indicates that thiazole derivatives exhibit broad-spectrum antibacterial activity. For example, certain thiazole-based compounds have shown effectiveness against Gram-positive bacteria with MIC values around 31.25 µg/mL .

Case Studies

  • In Vitro Studies : A study on related thiazole compounds demonstrated their ability to induce apoptosis in cancer cells via increased Bax/Bcl-2 ratios and activated caspase pathways . This suggests that this compound may similarly affect apoptotic pathways.
  • Structure-Aactivity Relationship (SAR) : The modification of substituents on the thiazole ring significantly influences the biological activity. For instance, shifting groups from para to ortho positions resulted in enhanced anticancer potency, emphasizing the importance of molecular structure in determining activity .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazole Ring : The initial step usually involves the reaction of 4-chloroaniline with carbon disulfide and bromine.
  • Pyridine Substitution : The introduction of the pyridinyl group is achieved through alkylation reactions under basic conditions.
  • Final Benzamide Formation : The final product is obtained through acylation reactions involving the benzamide core.

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